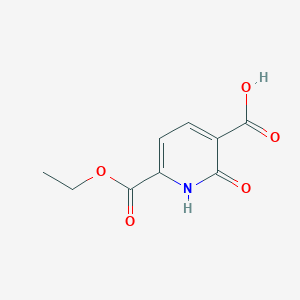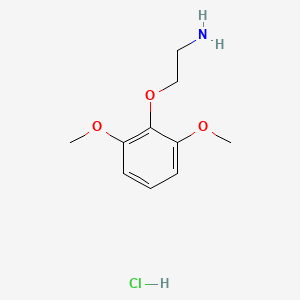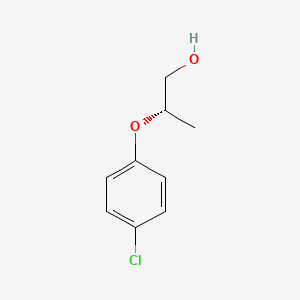
Propanal, 3-(trimethoxysilyl)-
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Propanal, 3-(trimethoxysilyl)- can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (VI) as an oxidizing agent . The reaction involves the careful addition of propan-1-ol to a solution of acidified potassium dichromate, followed by gentle heating to distill off the propanal formed. The reaction conditions must be controlled to avoid over-oxidation and ensure the selective formation of propanal.
Industrial Production Methods
In industrial settings, the production of propanal, 3-(trimethoxysilyl)- may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the efficiency and yield of the reaction. The use of protective atmospheres and precise temperature control are crucial to maintain the integrity of the product.
化学反応の分析
Types of Reactions
Propanal, 3-(trimethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various organosilicon derivatives depending on the nucleophile used.
科学的研究の応用
Propanal, 3-(trimethoxysilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
作用機序
The mechanism of action of propanal, 3-(trimethoxysilyl)- involves the interaction of its functional groups with target molecules. The aldehyde group can form covalent bonds with nucleophiles, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions are crucial in applications such as surface modification and the formation of stable polymer networks .
類似化合物との比較
Similar Compounds
3-(Triethoxysilyl)propanal: Similar structure but with ethoxy groups instead of methoxy groups.
3-(Trimethoxysilyl)propylamine: Contains an amine group instead of an aldehyde group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an aldehyde group.
Uniqueness
Propanal, 3-(trimethoxysilyl)- is unique due to its combination of an aldehyde group and a trimethoxysilyl group, which allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates. This versatility makes it valuable in diverse applications, from organic synthesis to industrial manufacturing.
特性
IUPAC Name |
3-trimethoxysilylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4Si/c1-8-11(9-2,10-3)6-4-5-7/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDWOVYQAQGUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473065 | |
| Record name | Propanal, 3-(trimethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88276-90-8 | |
| Record name | Propanal, 3-(trimethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]-](/img/structure/B3058111.png)



